2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile dihydrate hydrochloride
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Overview
Description
2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile dihydrate hydrochloride is a complex organic compound known for its significant role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. This compound is primarily used in the treatment of type-2 diabetes mellitus, obesity, and related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile involves multiple steps. One of the key intermediates is (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid . This intermediate is then reacted with various reagents under controlled conditions to form the final compound. The process involves the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Primarily used as a DPP-4 inhibitor for the treatment of type-2 diabetes mellitus and related conditions.
Industry: Used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the degradation of incretin hormones. By inhibiting DPP-4, the compound increases the levels of active incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels. The molecular targets and pathways involved include the incretin signaling pathway and the regulation of glucose homeostasis .
Comparison with Similar Compounds
Similar Compounds
Saxagliptin: Another DPP-4 inhibitor with a similar structure and mechanism of action.
Vildagliptin: A potent and selective DPP-4 inhibitor with antihyperglycemic properties.
Sitagliptin: A widely used DPP-4 inhibitor for the treatment of type-2 diabetes mellitus.
Uniqueness
2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile is unique due to its specific structural features, which confer high selectivity and potency as a DPP-4 inhibitor. Its unique adamantane moiety enhances its stability and bioavailability, making it a valuable therapeutic agent .
Properties
Molecular Formula |
C18H30ClN3O4 |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;dihydrate;hydrochloride |
InChI |
InChI=1S/C18H25N3O2.ClH.2H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;;;/h10-15,23H,1-7,9,20H2;1H;2*1H2 |
InChI Key |
AJXATZPZZXZZRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O.O.Cl |
Origin of Product |
United States |
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